((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol is a chiral compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a tetrahydropyran ring with an amino group and a hydroxymethyl group, contributing to its biological activity and utility as a synthetic intermediate. It is classified as an amino alcohol, specifically a derivative of tetrahydropyran.
The synthesis of ((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method includes:
Industrial production often employs large-scale catalytic hydrogenation processes optimized for high yield and purity. These methods utilize advanced chiral catalysts and controlled reaction conditions to maintain stereochemical integrity .
The molecular structure of ((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | [(2S,4R)-4-aminooxan-2-yl]methanol |
| InChI | InChI=1S/C6H13NO2/c7-5-1-2-9-6(3-5)4-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 |
| InChI Key | AORHCDNTOFUFGO-RITPCOANSA-N |
| Isomeric SMILES | C1COC@@HCO |
| Canonical SMILES | C1COC(CC1N)CO |
This structure reveals a six-membered ring with an amino group at one position and a hydroxymethyl group at another, contributing to its reactivity and biological properties .
((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol participates in several chemical reactions:
Common reagents include sodium borohydride for reduction, potassium permanganate for oxidation, and alkyl halides for substitution reactions. Controlled temperatures and pH levels are critical to ensure desired product formation .
The major products from these reactions include various derivatives of tetrahydropyran, which are valuable in pharmaceutical synthesis.
The mechanism of action for ((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can either inhibit or activate these targets through:
The physical properties include:
Key chemical properties are:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in water |
These properties may vary based on the purity and specific conditions under which the compound is synthesized.
((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol has several applications:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7